Broader Gram-Negative Potency of Isopropyl LL-BM123γ Compared with Gentamicin, Tobramycin, and Amikacin
In parallel agar dilution MIC tests against 31 clinical isolates of Escherichia coli, isopropyl LL-BM123γ (the iprocinodine complex containing iprocinodine II) exhibited an MIC range of 1–2 µg/mL, which was equal to or more potent than gentamicin (2–4 µg/mL), tobramycin (2–4 µg/mL), and amikacin (4–8 µg/mL) [1]. Against 30 Enterobacter-Klebsiella isolates, isopropyl LL-BM123γ showed MICs of 0.25–4 µg/mL versus gentamicin at 0.5–16 µg/mL and tobramycin at 1–4 µg/mL. Against 24 Serratia isolates, the MIC range was 0.25–2 µg/mL, compared with gentamicin at 1–8 µg/mL and amikacin at 1–16 µg/mL [1].
| Evidence Dimension | In vitro antibacterial potency (MIC range, µg/mL) against multiple Gram-negative species |
|---|---|
| Target Compound Data | Isopropyl LL-BM123γ: E. coli 1–2; Enterobacter-Klebsiella 0.25–4; Serratia 0.25–2; Proteus 1–4; Acinetobacter 0.015–16 |
| Comparator Or Baseline | Gentamicin: E. coli 2–4; Enterobacter-Klebsiella 0.5–16; Serratia 1–8; Tobramycin: E. coli 2–4; Enterobacter-Klebsiella 1–4; Serratia 2–16; Amikacin: E. coli 4–8; Enterobacter-Klebsiella 2–8; Serratia 1–16 |
| Quantified Difference | Isopropyl LL-BM123γ MIC values were 2- to 8-fold lower than amikacin against E. coli and Serratia, and up to 4-fold lower than gentamicin against Serratia |
| Conditions | Agar dilution method; Mueller-Hinton agar; clinical isolates from 11 U.S. medical centers; inoculum ~10⁵ CFU/mL applied via Steers replicator; incubation 18–20 h at 37°C |
Why This Matters
The consistently lower MIC values across multiple clinically relevant Gram-negative genera indicate that iprocinodine provides broader and more potent coverage than first-line aminoglycosides, making it a preferred choice for research programs targeting multidrug-resistant Enterobacteriaceae where aminoglycoside MICs are elevated.
- [1] Kuck, N.A.; Redin, G.S. Glycocinnamoylspermidines, a new class of antibiotics. V. Antibacterial evaluation of the isopropyl derivative of LL-BM123γ. J. Antibiot. 1978, 31 (5), 405–409. Table 1. View Source
